molecular formula C13H14N2OS B2452401 (1H-indol-3-yl)(thiomorpholino)methanone CAS No. 1155539-32-4

(1H-indol-3-yl)(thiomorpholino)methanone

Cat. No. B2452401
CAS RN: 1155539-32-4
M. Wt: 246.33
InChI Key: YEKDLJCLLWAMJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine .


Physical And Chemical Properties Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .

Scientific Research Applications

Synthetic Cannabinoid Research

UR-144 and Related Compounds

  • A study identified the synthetic cannabinoid UR-144 and six related compounds in products sold via the internet. It explored the chemical transformations these substances undergo, including pyrolysis products, providing insight into their chemical behavior and potential for research on substance identification and effects (Kavanagh et al., 2013) Read more.

Structure Elucidation of Cannabimimetic Compounds

  • Research on A-796,260, a tetramethylcyclopropoylindole, and its open chain isomer has contributed to forensic science by elucidating the structures of novel psychoactive substances. This assists in the identification of new drugs appearing in the market (Westphal, Girreser, & Knecht, 2014) Read more.

Biotransformation and Pharmacokinetics

  • The biotransformation and pharmacokinetics of I-387, an antimitotic agent with potential anticancer activity, were studied. This research is significant for understanding the metabolism and potential therapeutic applications of novel indole compounds (Ahn et al., 2011) Read more.

Mechanism of Action

Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Safety and Hazards

The use of synthetic cannabinoids has been associated with numerous non-fatal poisonings and a few fatal cases, suggesting that some compounds are extremely potent and potentially toxic .

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, it could serve as the lead for further optimization and to arrive at potential antimicrobial agent .

properties

IUPAC Name

1H-indol-3-yl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-13(15-5-7-17-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDLJCLLWAMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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